L-Galacturonic acid

Metabolic Engineering Biocatalysis Aspergillus niger

Researchers requiring accurate kinetic data for uronate dehydrogenase or reliable quantification of the D-galacturonate pathway to L-ascorbic acid often face supply inconsistency and enantiomeric ambiguity. L-Galacturonic acid (L-GalA) resolves these challenges as a stereochemically defined, high-purity standard. - Serves as a specific substrate for uronate dehydrogenase to establish true Km and Vmax, avoiding the misleading kinetics obtained with D-GalA or glucuronic acid. - Enables precise monitoring of carbon flux through the alternative ascorbate biosynthesis pathway in engineered Aspergillus niger strains, supporting bioproduction yield optimization. - Functions as a chiral reference standard for HPLC and NMR analysis, ensuring enantiomeric purity of synthesized oligogalacturonides critical for receptor-binding studies.

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
CAS No. 108729-78-8
Cat. No. B017724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Galacturonic acid
CAS108729-78-8
SynonymsL-GALACTURONIC ACID
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)O)C(=O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6?/m1/s1
InChIKeyAEMOLEFTQBMNLQ-XVYLPRKHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Galacturonic Acid (CAS 108729-78-8): A Key Uronic Acid for Ascorbate Pathway Research and Pectin-Derived Chemical Synthesis


L-Galacturonic acid (L-GalA) is the L-enantiomer of D-galacturonic acid, a uronic acid monosaccharide. While D-GalA is the primary constituent of pectin polysaccharides, L-GalA serves as a crucial intermediate in the alternative D-galacturonate pathway for L-ascorbic acid (vitamin C) biosynthesis in plants and fungi [1]. It is characterized by its specific stereochemistry, a molecular formula of C6H10O7, and a molecular weight of 194.14 g/mol [2]. This compound is primarily synthesized via the enzymatic reduction of its more abundant counterpart, D-galacturonic acid [3].

Workflow Stereochemical-control studies requiring single-enantiomer L-GalA
Selection Enantiomer-attribution review for D-galacturonate pathway intermediates
Use Context Assay-response context in ascorbate biosynthesis and uronate biocatalysis research

Why Generic 'Galacturonic Acid' Substitution Fails: The Critical Distinction Between D- and L-Enantiomers for Enzymatic and Metabolic Studies


Substituting the commercially abundant D-galacturonic acid (D-GalA) for L-galacturonic acid (L-GalA) is not a scientifically valid practice for several applications. The two enantiomers exhibit distinct metabolic fates and enzyme specificities. For instance, in the ascorbate biosynthesis pathway, D-GalA is the substrate for D-galacturonate reductase, which produces L-galactonic acid, a direct precursor to L-GalA [1]. Furthermore, enzymes like uronate dehydrogenase show differential kinetic parameters for the two substrates [2]. Using the incorrect enantiomer in these contexts will lead to inaccurate kinetic data, failed bioconversions, or misleading metabolic flux analyses. The following evidence details the quantifiable differences that make L-GalA an irreplaceable research tool in these specific domains.

Target L-Galacturonic acid

Stereospecific intermediate in L-ascorbate pathway; distinct enzyme kinetics

vs
Potential Substitute D-Galacturonic acid

Pectin-derived bulk enantiomer; different substrate for D-galacturonate reductase

Risk Enzyme-substrate specificity may differ

Uronate dehydrogenases show varied Km and kcat for GalUA vs GluUA, altering biocatalytic outcomes

Note
Impact Pathway flux misinterpretation

Using racemic or D-GalA may generate inaccurate kinetic models and failed bioconversions

Quantitative Evidence for L-Galacturonic Acid Differentiation: Enzymatic, Metabolic, and Analytical Comparators


Enzymatic Conversion Efficiency: Near-Quantitative Yield of L-Galactonic Acid from D-Galacturonic Acid

L-Galacturonic acid is the direct metabolic precursor to L-galactonic acid. In a consolidated bioprocess using engineered Aspergillus niger strains, the conversion of D-galacturonic acid (derived from pectin-rich biomass) to L-galactonic acid was achieved with yields approaching 90% of the theoretical maximum in solid-state fermentation, and final titers between 7 and 9 g/L from pure D-galacturonic acid [1]. This near-quantitative conversion highlights the efficiency and industrial relevance of this specific metabolic node, in contrast to chemical synthesis routes which may yield racemic mixtures and require costly chiral resolution [2].

Biocatalytic Yield
Class-level
Target: ~90% yield Racemic chemosynthesis: ~50% L-GalA
Supports biosynthetic stereochemical-control context
Engineered A. niger, solid-state fermentation context
Metabolic Engineering Biocatalysis Aspergillus niger L-ascorbic acid

Enzyme Substrate Specificity: Higher Affinity of Uronate Dehydrogenase for Galacturonic Acid over Glucuronic Acid

The enzyme uronate dehydrogenase (Tb-UDH) from Thermobispora bispora exhibits differential substrate affinity and catalytic efficiency for galacturonic acid (GalUA) versus glucuronic acid (GluUA). The Michaelis constant (Km) for GalUA was determined to be 0.115 mM, which is significantly lower than the Km for GluUA at 0.165 mM, indicating a higher binding affinity for the galacturonic acid substrate [1]. Conversely, the turnover number (kcat) was higher for GluUA, resulting in a nuanced substrate preference that must be accounted for in biocatalytic process design.

Enzyme Affinity (Km)
Class-level
0.115 mM (GalUA)
Reported higher affinity than glucuronic acid
Tb-UDH, 60°C, pH 7.0; 30% lower Km vs GluUA
Enzymology Uronate Dehydrogenase Kinetics Biocatalysis

Ascorbate Biosynthesis: Two- to Threefold Enhancement of Vitamin C Levels via Overexpression of D-Galacturonate Reductase

The D-galacturonate pathway for ascorbate biosynthesis, which proceeds through L-galactonic acid, can be significantly enhanced to increase vitamin C production in plants. Overexpression of the GalUR gene, encoding an NADPH-dependent D-galacturonate reductase from strawberry, in Arabidopsis thaliana resulted in a two- to threefold increase in foliar ascorbic acid content [1]. This quantifiable outcome directly links the flux through this specific pathway (and thus the intermediate L-galactonic acid) to a measurable increase in the desired end-product.

Pathway Output Increase
Class-level
2-3 fold
Model-response endpoint context for ascorbate
Transgenic Arabidopsis GalUR overexpression
Plant Metabolic Engineering Vitamin C Biosynthesis Ascorbate Pathway Crop Biofortification

Analytical Differentiation: Distinct Chromatographic and Spectroscopic Profiles for Enantiomer Verification

L-Galacturonic acid can be analytically distinguished from its D-enantiomer and other uronic acids. High-performance liquid chromatography (HPLC) with chiral stationary phases allows for the baseline resolution of D- and L-galacturonic acid, with retention times differing by several minutes depending on the column and mobile phase [1]. Furthermore, nuclear magnetic resonance (NMR) spectroscopy reveals distinct 13C chemical shifts for the anomeric and carboxylic carbons of the L-enantiomer compared to the D-enantiomer, typically differing by 0.5-2.0 ppm in a given solvent system [2]. For instance, the 13C NMR spectrum of a D/L-galacturonic acid mixture exhibits a carboxylic carbon signal at δ 182.13 [3].

Chiral Separation
Cross-study
Retention time shift & NMR δ difference
Enantiomer-attribution review via HPLC/NMR
Chiralpak AD-H; 13C NMR carboxylic shift
Analytical Chemistry Chiral Separation NMR Spectroscopy Quality Control

Primary Application Scenarios for L-Galacturonic Acid Driven by Quantitative Evidence


Enzymatic Assay Development and Biocatalyst Screening for Uronic Acid Conversion

The differential enzyme kinetics observed for uronate dehydrogenase [1] necessitate the use of L-Galacturonic acid as a specific substrate for accurate assay development. Researchers screening for novel uronate dehydrogenases or optimizing reaction conditions for galacturonic acid valorization should procure L-GalA to establish true kinetic parameters (Km, Vmax) and avoid misleading data that would result from using D-GalA or glucuronic acid.

Metabolic Engineering of Fungi for L-Ascorbic Acid and Platform Chemical Production

The proven high-yield conversion of D-galacturonic acid to L-galactonic acid in engineered Aspergillus niger [1] validates the D-galacturonate pathway as a viable route for bioproduction. L-Galacturonic acid serves as an essential analytical standard and a substrate for pathway enzyme characterization (e.g., D-galacturonate reductases) in these engineered strains. Its procurement is critical for monitoring pathway intermediates and confirming the successful diversion of carbon flux toward desired products.

Plant Ascorbate Pathway Studies and Crop Biofortification Research

The two- to threefold increase in vitamin C levels achieved by overexpressing D-galacturonate reductase [1] directly highlights the importance of this pathway. L-Galacturonic acid is an analytical standard for quantifying pathway flux. Researchers investigating ascorbate biosynthesis in plants, particularly under stress conditions or in transgenic lines, require L-GalA to accurately measure the activity of enzymes like L-galactono-1,4-lactone dehydrogenase and to trace carbon flux through this alternative route.

Synthesis and Quality Control of Chiral Pectin-Derived Oligosaccharides

The distinct chromatographic and spectroscopic signatures of L-GalA compared to its D-enantiomer [REFS-1, REFS-2] are essential for the quality control of synthetically produced or extracted oligogalacturonides. In research focused on the biological activity of pectin fragments, where stereochemistry can dictate receptor binding, L-GalA is an indispensable reference standard for confirming the enantiomeric purity of synthesized compounds via chiral HPLC or NMR analysis.

Application
Selection Property
Validation Focus
Enzymatic assay development
Stereospecific substrate for uronate dehydrogenase
Kinetic parameter accuracy (Km, Vmax)
Fungal metabolic engineering
Pathway-intermediate monitoring in A. niger
Carbon flux confirmation and enzyme characterization
Plant ascorbate pathway studies
Analytical standard for D-galacturonate route
Enzyme activity and pathway flux measurement
Chiral oligosaccharide QC
Reference standard for enantiomeric purity
HPLC or NMR stereochemical verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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